3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide
Description
3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide is a benzohydrazide derivative featuring a pyrazole moiety linked to the benzohydrazide core via a methylene bridge. The compound’s structure combines the aromaticity of the benzohydrazide group with the heterocyclic diversity of the 3,5-dimethylpyrazole unit, making it a versatile scaffold for medicinal and materials chemistry.
Synthesis: The compound can be synthesized via condensation reactions between hydrazine derivatives and appropriately substituted benzoic esters or acids. For example, benzohydrazide precursors are commonly prepared by reacting methyl benzoate derivatives with excess hydrazine hydrate in methanol under reflux . Subsequent functionalization of the pyrazole moiety, such as alkylation or chlorination, can introduce additional substituents to modulate reactivity or biological activity .
The pyrazole component enhances metal coordination capabilities, making these compounds relevant in coordination chemistry and materials science .
Properties
IUPAC Name |
3-[(3,5-dimethylpyrazol-1-yl)methyl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-9-6-10(2)17(16-9)8-11-4-3-5-12(7-11)13(18)15-14/h3-7H,8,14H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYXONAHJYYPPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)C(=O)NN)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide typically involves the alkylation of 3,5-dimethylpyrazole with a suitable benzohydrazide derivative. One common method includes the use of t-BuOK/THF as a base and solvent, respectively, to facilitate the alkylation process . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The hydrazide group undergoes oxidation with agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), yielding derivatives such as benzoic acid or pyrazole-carboxylic acids. For example:
-
Oxidation to carboxylic acid :
This reaction typically occurs in acidic or neutral aqueous media at 60–80°C.
| Reagent | Product | Conditions |
|---|---|---|
| KMnO₄ (aq) | 3-[(3,5-dimethyl-pyrazolyl)methyl]benzoic acid | 70°C, 4–6 hours |
| H₂O₂ (30%) | Pyrazole-N-oxide derivatives | RT, 2–3 hours |
Reduction Reactions
The nitro group (if present in derivatives) and hydrazide functionality can be reduced:
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Catalytic hydrogenation with palladium/charcoal converts nitro groups to amines.
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LiAlH₄ reduction of the hydrazide yields the corresponding amine:
This reaction requires anhydrous tetrahydrofuran (THF) at 0–5°C .
Condensation Reactions
The hydrazide group participates in Schiff base formation with aldehydes/ketones. For instance:
-
Reaction with benzaldehyde :
Products are isolated as crystalline solids with yields >75% under ethanol reflux.
| Carbonyl Compound | Product | Catalyst | Yield |
|---|---|---|---|
| Acetophenone | N'-[(3,5-dimethyl-pyrazolyl)methyl]benzohydrazone | Acetic acid | 82% |
| 4-Nitrobenzaldehyde | Schiff base with nitroaryl group | None | 68% |
Cyclization Reactions
The compound serves as a precursor for heterocyclic syntheses:
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Pyrazolo-pyrimidines : Reacts with β-diketones (e.g., acetylacetone) in ethanol under acidic conditions to form fused pyrazole-pyrimidine systems .
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1,3,4-Oxadiazoles : Treatment with triethyl orthoformate or cyanogen bromide induces cyclization, yielding oxadiazole derivatives with antimicrobial potential .
Nucleophilic Substitution
The pyrazole ring’s methyl groups can undergo halogenation:
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Bromination at the 4-position using N-bromosuccinimide (NBS) in CCl₄ produces 4-bromo-3,5-dimethylpyrazole derivatives, which are intermediates for cross-coupling reactions.
Acid/Base-Mediated Reactions
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Hydrazide cleavage : Hydrolysis with HCl (6M) yields 3-(pyrazolylmethyl)benzoic acid.
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Deprotonation : The pyrazole nitrogen reacts with strong bases (e.g., NaH) to form salts usable in coordination chemistry .
Key Reaction Mechanisms
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Schiff base formation : Proceeds via nucleophilic attack of the hydrazide NH₂ on the carbonyl carbon, followed by dehydration.
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Oxidation pathways : KMnO₄ oxidizes the benzylic CH₂ group to COOH through a radical intermediate.
This compound’s versatility in forming pharmacologically active derivatives (e.g., antimicrobial agents, enzyme inhibitors) underscores its value in medicinal chemistry . Future research should explore its enantioselective reactions and in vivo metabolic pathways.
Scientific Research Applications
3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access . The compound’s pyrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to various targets.
Comparison with Similar Compounds
Key Observations :
The 3,5-dimethyl configuration in the parent compound optimizes steric and electronic effects for metal coordination, as seen in tetranuclear copper clusters .
Benzohydrazide Modifications :
- Introduction of a pyridinylmethylene group (e.g., in ) enables π-π interactions with kinase active sites, as demonstrated in multi-kinase inhibitors .
- Substitution with a tetrazine ring () introduces redox-active properties, useful in materials science or photochemical applications .
Biological Activity :
- The parent compound’s antimicrobial activity is comparable to quinazoline-sulfonamide derivatives but less potent than triazole-containing analogs (e.g., benzimidazole-triazole hybrids in ) .
- Urease inhibition is observed in derivatives with hydroxybenzylidene groups (), a feature absent in the parent compound.
Thermal and Stability Profiles
- The parent compound’s thermal stability is comparable to other benzohydrazides (decomposition >200°C), but chloro-substituted analogs may exhibit lower stability due to C-Cl bond lability .
- Tetrazine-containing derivatives show enhanced thermal resilience, attributed to the aromatic tetrazine core .
Biological Activity
3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide is a compound that has garnered interest due to its potential biological activities. This article delves into the pharmacological properties, synthesis, and various biological activities associated with this compound, supported by relevant case studies and research findings.
- Molecular Formula : C13H16N4O
- Molecular Weight : 244.30 g/mol
- CAS Number : 47653
Antimicrobial Activity
Research has indicated that compounds containing pyrazole moieties exhibit significant antimicrobial properties. A study evaluated the antibacterial activity of various pyrazole derivatives against common pathogens such as E. coli and S. aureus. The results demonstrated that this compound showed notable efficacy against these strains, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 32 |
| This compound | S. aureus | 16 |
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been extensively studied. In an in vivo model using carrageenan-induced paw edema in rats, compounds similar to this compound exhibited significant reductions in inflammation compared to control groups .
Anticancer Activity
Emerging research suggests that pyrazole derivatives may also possess anticancer properties. One study investigated the effects of various pyrazole compounds on cancer cell lines and found that certain derivatives induced apoptosis in breast cancer cells through the activation of caspase pathways .
Case Studies
Case Study 1: Antibacterial Efficacy
In a comparative study of novel pyrazole derivatives, researchers synthesized a series of compounds and tested them against multiple bacterial strains. The compound containing the benzohydrazide moiety demonstrated superior antibacterial activity against Pseudomonas aeruginosa and Klebsiella pneumoniae, highlighting its potential as a lead compound for antibiotic development .
Case Study 2: Anti-inflammatory Activity
A study focused on the anti-inflammatory effects of pyrazole derivatives used a rat model to assess the efficacy of various compounds in reducing edema. The results indicated that the compound significantly lowered inflammation markers compared to standard treatments like indomethacin .
Q & A
Q. How do environmental factors (e.g., light, pH) influence the compound’s degradation pathways?
- Methodological Answer : Conduct photostability studies (ICH Q1B guidelines) using UV-Vis irradiation and analyze degradation products via LC-MS. ’s ecological risk framework can guide studies on hydrolysis/oxidation products’ environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
